Cas no 1421472-05-0 (3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide)

3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
- 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
- F6218-0209
- 3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
- AKOS024539660
- 3-CHLORO-N-[2-(3,4,5-TRIMETHYLPYRAZOL-1-YL)PYRIMIDIN-5-YL]BENZAMIDE
- VU0537475-1
- 1421472-05-0
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- Inchi: 1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24)
- InChI Key: FNSNNMFHYGJPEK-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(NC1C=NC(=NC=1)N1C(C)=C(C)C(C)=N1)=O
Computed Properties
- Exact Mass: 341.1043378g/mol
- Monoisotopic Mass: 341.1043378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 72.7Ų
3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6218-0209-15mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-4mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-25mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-30mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-75mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-5mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-5μmol |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-3mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-1mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6218-0209-50mg |
3-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide |
1421472-05-0 | 50mg |
$160.0 | 2023-09-09 |
3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Additional information on 3-chloro-N-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide
3-Chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide: A Comprehensive Overview
3-Chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, also known by its CAS number 1421472-05-0, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique chemical structure and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a subject of intense research interest.
The molecular structure of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is characterized by a pyrimidine ring system substituted with a pyrazole moiety and a benzamide group. The presence of the pyrazole ring introduces significant steric and electronic effects, which influence the compound's reactivity and bioavailability. The chloro substituent further enhances the molecule's stability and selectivity in biological systems. This combination of structural features makes the compound a versatile candidate for drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible. The development of these synthetic routes has been instrumental in advancing the compound's application in drug discovery.
The biological activity of 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-y)pyrimidin-5-yl)benzamide has been extensively studied in recent years. Preclinical studies have demonstrated its potent anti-tumor properties, particularly against various cancer cell lines. The compound exhibits selective cytotoxicity by targeting key enzymes involved in cell proliferation and survival pathways. Additionally, it has shown promising anti-inflammatory and antimicrobial activities, suggesting its potential use in treating inflammatory diseases and infections.
In terms of pharmacokinetics, 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide demonstrates favorable absorption and bioavailability profiles. Its ability to penetrate cellular membranes efficiently enhances its efficacy in targeting intracellular pathogens and cancer cells. Furthermore, studies on its metabolic stability indicate that the compound undergoes minimal hepatic metabolism, reducing the risk of adverse drug interactions.
The application of computational chemistry tools has provided deeper insights into the molecular mechanisms underlying the biological activity of this compound. Molecular docking studies have revealed that the pyrimidine ring interacts strongly with key residues in target proteins, such as kinases and proteases. These interactions are crucial for modulating enzyme activity and achieving therapeutic effects. Such computational approaches have significantly accelerated drug development efforts involving this compound.
In conclusion, 3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-y))pyrimidin-5-yl-benzamide (CAS No. ) is a remarkable molecule with vast potential in therapeutics.
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